![molecular formula C13H12O4 B2709803 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid CAS No. 385383-51-7](/img/structure/B2709803.png)
3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.23 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a methoxy group (-OCH3), a propynyloxy group (-OCC#CH), and an acrylic acid group (-CH=CHCOOH) attached to a phenyl ring .科学的研究の応用
Asymmetric Hydrogenation
The asymmetric hydrogenation of similar acrylic acid derivatives has been a subject of research. For instance, Stoll and Süess (1974, 1975) synthesized (+)-2-(4-Methoxy-5-phenyl-3-thienyl)propionic acid by asymmetric hydrogenation of a related acrylic acid, demonstrating the potential of these compounds in organic synthesis and chiral molecule production (Stoll & Süess, 1974) (Stoll & Süess, 1975).
Polymerization and Adhesive Applications
Lamparth et al. (2014) researched the synthesis of polymerizable phthalic acid derivatives for use in water-based adhesive formulations. These derivatives share structural similarities with 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid, indicating its potential in developing new polymers with specific characteristics (Lamparth et al., 2014).
Dental Material Research
Hotta et al. (1992) investigated the effect of a similar acrylic acid derivative on the bond strength to etched enamel in dental materials. Their research indicates the potential of such compounds in enhancing dental adhesive properties (Hotta et al., 1992).
Synthetic Chemistry Applications
Xie Bing (2007) explored the synthesis of related compounds, indicating the broader application of such acrylic acid derivatives in the field of synthetic chemistry, particularly in the production of intermediates for pharmaceuticals and other chemical products (Xie Bing, 2007).
Radiation-Induced Modification in Polymers
Aly et al. (2015) studied the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels. This research points to the potential of acrylic acid derivatives in modifying polymer properties for specific applications, including medical uses (Aly et al., 2015).
Liquid Crystal Polymer Research
Tsai et al. (1994) focused on the development of fast-switching ferroelectric liquid crystal side chain polymers using an esterification process involving acrylic acid. This research opens pathways for the use of such compounds in advanced material science, particularly in the field of liquid crystal technology (Tsai et al., 1994).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid involves the reaction of 4-methoxy-3-(2-propynyloxy)benzaldehyde with malonic acid in the presence of a base to form the corresponding malonic acid derivative. The malonic acid derivative is then decarboxylated to form the desired product, 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid.", "Starting Materials": [ "4-methoxy-3-(2-propynyloxy)benzaldehyde", "malonic acid", "base" ], "Reaction": [ "Step 1: Dissolve 4-methoxy-3-(2-propynyloxy)benzaldehyde and malonic acid in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as sodium ethoxide or potassium tert-butoxide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with dilute hydrochloric acid to form the malonic acid derivative.", "Step 4: Heat the malonic acid derivative to effect decarboxylation and form the desired product, 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |
| 385383-51-7 | |
分子式 |
C13H12O4 |
分子量 |
232.23 g/mol |
IUPAC名 |
3-(4-methoxy-3-prop-2-ynoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H12O4/c1-3-8-17-12-9-10(5-7-13(14)15)4-6-11(12)16-2/h1,4-7,9H,8H2,2H3,(H,14,15) |
InChIキー |
NRKUSLPZZSYOAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC#C |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC#C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-biphenyl-4-yl-1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B2709722.png)
![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-[(4-methylphenyl)sulfanyl]ethylidene)amine](/img/structure/B2709723.png)
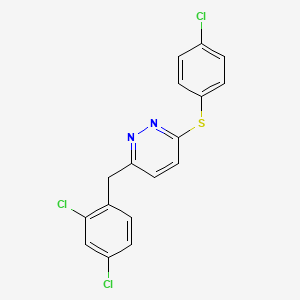
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)
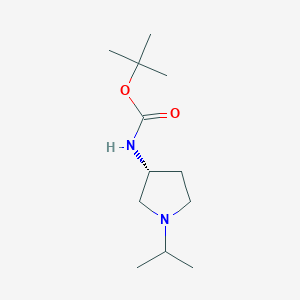
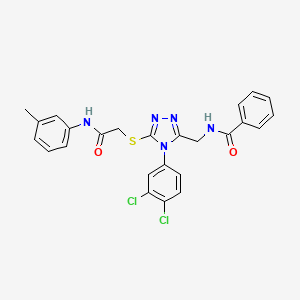
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2709730.png)
![5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2709734.png)

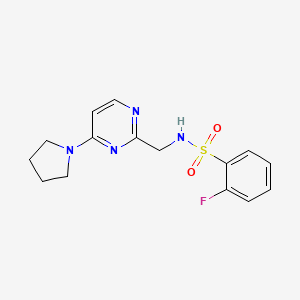
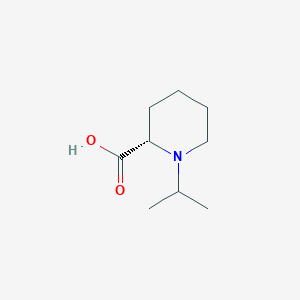
![5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2709738.png)
![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2709740.png)
![2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2709741.png)
